![molecular formula C16H17NO5 B14770464 1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate
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Overview
Description
1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate is a structurally complex derivative of pentanedioate (glutarate) featuring dimethyl ester groups at positions 1 and 5, a formamido substituent at position 2, and a 4-ethynylphenyl moiety attached to the formamido nitrogen. This compound combines a dicarboxylic acid backbone with aromatic and alkyne functional groups, making it a candidate for applications in pharmaceutical synthesis, polymer chemistry, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethynylbenzoic acid, which is then converted to its acyl chloride derivative. This intermediate is reacted with dimethyl pentanedioate in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzoyl moiety can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of dimethyl 2-[(4-ethylbenzoyl)amino]pentanedioate.
Substitution: Formation of dimethyl 2-[(4-ethynylbenzoyl)amino]pentanamide or corresponding alcohol derivatives.
Scientific Research Applications
Dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism by which dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
The following analysis compares 1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate with structurally related pentanedioate derivatives, emphasizing substituent variations, molecular properties, and applications.
Structural and Functional Group Comparisons
Key Compounds:
Dimethyl Pentanedioate (CAS 1119-40-0) Structure: Simplest dimethyl ester of pentanedioic acid. Molecular Formula: C₇H₁₂O₄ Molecular Weight: 160.17 g/mol Applications: Monomer for polymer production (e.g., polyesters, resins) and solvent in organic synthesis .
N-Boc-L-glutamic Acid 1,5-Dimethyl Ester Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at position 2. Molecular Formula: C₁₃H₂₃NO₆ Molecular Weight: 275.3 g/mol Applications: Biochemical reagent for peptide synthesis and amino acid derivatives .
Eli Lilly Pentanedioate Derivatives (e.g., 1-Methyl 5-ethyl (2R,4R/S)-4-p-fluorobenzyl-2-[[(Boc)amino]pentanedioate) Structure: Variably substituted with aromatic groups (e.g., p-fluorobenzyl, p-chlorophenylpropenyl) at position 4. Physical Form: Colorless oils. Applications: Intermediates in drug development for neurological disorders .
1,5-Dimethyl 3-hydroxypentanedioate (CAS 7250-55-7)
- Structure : Hydroxyl group at position 3.
- Applications : Building block for specialty chemicals and polymers .
1,5-Dimethyl 2-methylenepentanedioate (CAS 5621-44-3)
- Structure : Methylene group at position 2.
- Applications : Intermediate in agrochemicals and pharmaceuticals .
Comparative Data Table
Biological Activity
1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Formula
- C14H17N1O4
Physical Properties
Property | Value |
---|---|
Molecular Weight | 273.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with receptors that mediate cellular signaling.
- Antioxidant Activity : Exhibiting properties that reduce oxidative stress within cells.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of pentanedioate compounds, including this compound. The results indicated that this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antibacterial properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the ethynyl group can significantly enhance biological activity. For instance, substituting different functional groups on the phenyl ring has been correlated with increased potency in anticancer assays.
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
This compound | 15 | 32 |
Compound A (similar structure) | 25 | 64 |
Compound B (different structure) | >50 | 128 |
Properties
Molecular Formula |
C16H17NO5 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
dimethyl 2-[(4-ethynylbenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C16H17NO5/c1-4-11-5-7-12(8-6-11)15(19)17-13(16(20)22-3)9-10-14(18)21-2/h1,5-8,13H,9-10H2,2-3H3,(H,17,19) |
InChI Key |
LLIOKEUXNHKVHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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